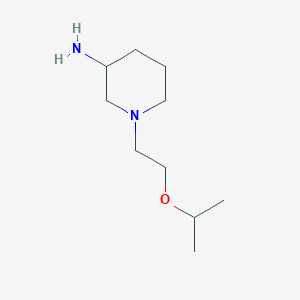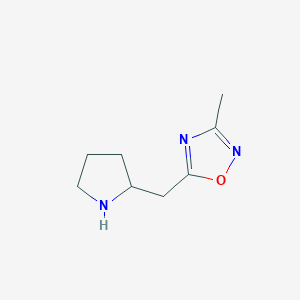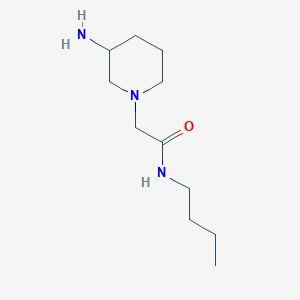![molecular formula C12H14N2O2 B1464523 6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid CAS No. 1248740-09-1](/img/structure/B1464523.png)
6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid
Overview
Description
6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid, also known as 6-ABA, is a heterocyclic compound that has been studied extensively over the past few decades due to its interesting properties and applications. It is a nitrogen-containing cyclic compound with a molecular formula of C8H13N2O2, and it is a structural analog of pyridine. 6-ABA has been found to have a variety of uses in the fields of organic chemistry, medicinal chemistry, and materials science.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Bicyclic Analogues : The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as analogues of γ-aminobutyric acid was achieved through intermolecular [2+2] photocycloaddition, demonstrating the compound's utility in creating structurally complex bicyclic systems (Petz & Wanner, 2013).
Conformationally Constrained Amino Acids : The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including glutamic acid analogues, highlights the compound's relevance in creating rigid, non-chiral analogues of amino acids (Hart & Rapoport, 1999).
Organocatalytic Applications : The enantiopure form of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid was used in direct aldol reactions, showcasing its potential as a catalyst with improved selectivity compared to monocyclic analogues (Armstrong, Bhonoah, & White, 2009).
Bridged Amino Acids for Drug Discovery : Novel scaffolds with rigid three-dimensional conformations, including 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, were synthesized for applications in optimizing physicochemical and pharmacokinetic properties of drug candidates (Wu et al., 2016).
Synthesis of Non-Chiral Analogues : The creation of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, shows the chemical versatility of this compound class in synthesizing stereochemically restricted molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Applications in Medicinal Chemistry
Ligands for Positron Emission Tomography Imaging : Derivatives of 7-azabicyclo[2.2.1]heptane were explored as potential ligands for positron emission tomography imaging of nicotinic acetylcholine receptors, indicating its potential in neuroimaging and neurological research (Gao et al., 2007).
Synthesis of Constrained Proline Analogues : The synthesis of rigid bicyclic proline analogues, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, shows its utility in the design of peptidomimetics and peptide models, important in medicinal chemistry and drug design (Grygorenko et al., 2006).
properties
IUPAC Name |
6-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)9-2-4-11(13-6-9)14-7-8-1-3-10(14)5-8/h2,4,6,8,10H,1,3,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVASUCHIMRUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)


![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)



![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)

